

The Discovery and Development of PF-06679142: A Technical Overview

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Compound of Interest		
Compound Name:	PF-06679142	
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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

PF-06679142 is a potent, orally bioavailable, small-molecule direct activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Developed by Pfizer, this compound emerged from a lead optimization program aimed at treating diabetic nephropathy by improving upon earlier clinical candidates. The core strategy involved enhancing metabolic stability and reducing renal clearance. Preclinical studies demonstrated that **PF-06679142** robustly activates the renally-expressed AMPK β1-containing isoforms, leading to significant improvements in kidney function in animal models of diabetic nephropathy, independent of glycemic control. This document provides a detailed technical overview of the discovery, mechanism of action, preclinical data, and development strategy for **PF-06679142**.

Introduction: Targeting AMPK for Diabetic Nephropathy

AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status.[1] When activated by rising AMP/ATP or ADP/ATP ratios, AMPK works to restore energy balance by stimulating catabolic processes (e.g., fatty acid oxidation, glucose uptake) and inhibiting anabolic pathways (e.g., lipid and protein synthesis). [1] In the context of diabetic nephropathy, reduced AMPK activity has been observed in the



kidneys of both human patients and animal models, suggesting that pharmacological activation of AMPK could be a viable therapeutic strategy.[1]

The development of **PF-06679142** was built upon a preceding clinical candidate, PF-06409577, a 6-chloro-indole-3-carboxylic acid derivative.[2] While potent, PF-06409577 was subject to rapid clearance via glucuronidation and active renal excretion mediated by organic anion transporters (OATs).[2][3] The primary goal of the optimization program that led to **PF-0679142** was to mitigate these clearance pathways to improve the pharmacokinetic profile.[3]

Discovery and Lead Optimization

The discovery of **PF-06679142** was a result of a structure-activity relationship (SAR) campaign to address the metabolic liabilities of the initial indole acid series. The key structural modifications aimed to reduce both glucuronidation and OAT3-mediated transport.

Key Optimization Strategies:

- Minimizing Renal Clearance: A correlation was established between in vitro uptake by the OAT3 transporter and in vivo renal clearance in rats.[3]
- Improving Metabolic Stability: The primary metabolic fate was identified as acyl glucuronidation.[4]
- Structural Modification: The 6-chloroindole core of the parent series was replaced with a 4,6-difluoroindole core. This modification proved critical in reducing susceptibility to both glucuronidation and active renal transport, leading to lower plasma clearance and negligible renal clearance in preclinical species.[3]

PF-06679142, identified as compound 10 in the discovery publication, emerged as a lead candidate with a desirable balance of high potency and an improved pharmacokinetic profile.[3]

Mechanism of Action

PF-06679142 is a direct, allosteric activator of AMPK. It binds to a novel site on the AMPK complex known as the "Allosteric Drug and Metabolite (ADaM)" site, which is distinct from the nucleotide-binding sites.[4] This binding has a dual effect:





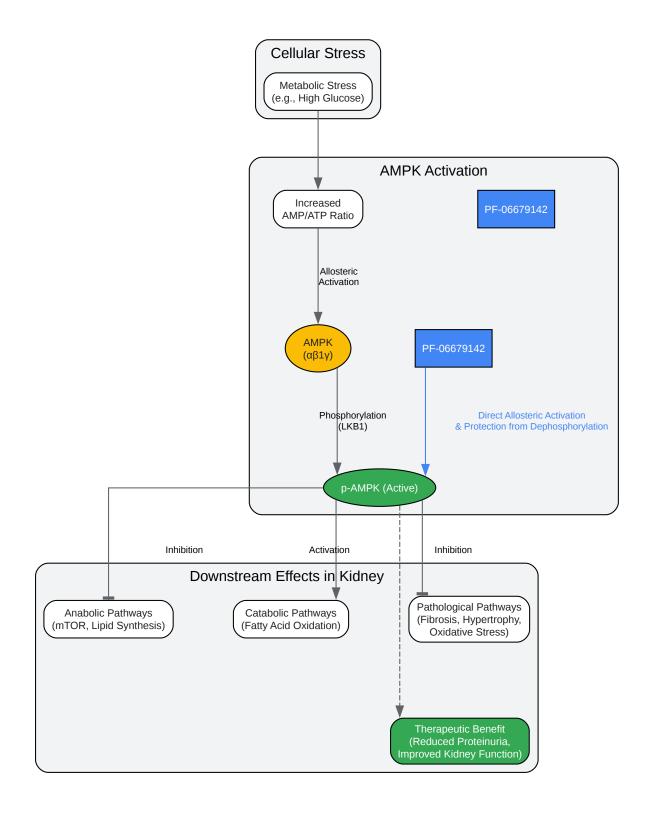


- Allosteric Activation: It induces a conformational change that directly increases the kinase's enzymatic activity.
- Protection from Dephosphorylation: It prevents the dephosphorylation of a key threonine residue (Thr172) in the activation loop of the AMPK α -subunit, thus locking the enzyme in its active state.

The compound is highly selective for AMPK heterotrimers containing the $\beta1$ subunit over those with the $\beta2$ subunit.[1] This is particularly relevant for treating kidney disease, as the $\beta1$ isoform is the predominant form expressed in human and rodent kidneys.[1]

Below is a diagram illustrating the AMPK signaling pathway and the role of PF-06679142.





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Caption: AMPK signaling pathway and the mechanism of **PF-06679142** action.



Data Presentation In Vitro Potency

PF-06679142 is a potent activator of the human $\alpha1\beta1\gamma1$ AMPK isoform. The quantitative data for its activity against various isoforms are summarized below.

Compound	AMPK Isoform	EC50 (nM)
PF-06679142	α1β1γ1	22[3]

Detailed data for other isoforms are available in the supplementary information of the primary publication.[3]

Preclinical Pharmacokinetics

The compound was profiled in several preclinical species to determine its pharmacokinetic properties. The key innovation of the 4,6-difluoroindole scaffold was the significant reduction in clearance compared to earlier analogs.

Species	Route	Clearance (CLp) (mL/min/kg)	Volume of Distribution (Vdss) (L/kg)	Half-life (t½) (h)	Oral Bioavailabil ity (F%)
Rat	IV / PO	Data in Supp. Info.[3]	Data in Supp. Info.[3]	Data in Supp. Info.[3]	Data in Supp. Info.[3]
Dog	IV / PO	Data in Supp. Info.[3]	Data in Supp. Info.[3]	Data in Supp. Info.[3]	Data in Supp. Info.[3]
Monkey	IV / PO	Data in Supp. Info.[3]	Data in Supp. Info.[3]	Data in Supp. Info.[3]	Data in Supp. Info.[3]

Note: Specific quantitative values for **PF-06679142** are contained within the supplementary information of Edmonds DJ, et al. J Med Chem. 2018;61(6):2372-2383, which was not directly accessible.[3] The publication states the compound possesses "desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical species."[3]



In Vivo Efficacy

The therapeutic potential of selective AMPK $\beta1$ activation was assessed in the ZSF1 rat, a model of type 2 diabetes that develops progressive diabetic nephropathy.

Treatment Group	Dose	Change in Urine Albumin/Creatinine Ratio (vs. Vehicle)	Effect on Blood Glucose
Vehicle	-	-	No Change
Ramipril (ACEi)	Standard Dose	Reduction	No Change
AMPK Activator	3-30 mg/kg/day	Greater reduction than Ramipril[1]	No Change[1]

Note: The study by Salatto et al. used close analogs of **PF-06679142**. Chronic administration elevated AMPK phosphorylation in the kidney and reduced the progression of proteinuria to a greater extent than the standard-of-care, ramipril, without impacting blood glucose levels.[1] The treatment also modulated gene expression related to cellular hypertrophy, fibrosis, and oxidative stress.[1]

Experimental Protocols

Detailed experimental protocols are provided in the supplementary information of the primary publication by Edmonds et al.[3] The following are summaries of the key methodologies employed.

AMPK Activation Assays (TR-FRET)

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was
 used to measure the activation of purified AMPK heterotrimers. The assay detects the
 phosphorylation of a fluorescently labeled peptide substrate by the activated kinase.
- Protocol Summary:
 - Recombinant human AMPK isoforms were expressed and purified.



- The enzyme was incubated with the test compound (e.g., PF-06679142) at various concentrations in the presence of ATP and a biotinylated peptide substrate (SAMStide).
- The reaction was stopped, and phosphorylation was detected by adding a Europiumlabeled anti-phospho-serine antibody and streptavidin-allophycocyanin (SA-APC).
- FRET signal, proportional to substrate phosphorylation, was measured on a suitable plate reader. EC50 values were determined from concentration-response curves.

Organic Anion Transporter (OAT) Uptake Assay

- Principle: This cellular assay measures the uptake of a compound into cells overexpressing
 a specific transporter, in this case, human or rat OAT3, to determine if the compound is a
 substrate.
- Protocol Summary:
 - HEK293 cells stably expressing hOAT3 or rOat3 were cultured.
 - Cells were incubated with radiolabeled substrate (e.g., [³H]estrone sulfate) in the presence or absence of the test compound.
 - After incubation, cells were washed to remove extracellular substrate.
 - Intracellular radioactivity was measured by scintillation counting.
 - Inhibition of uptake of the known substrate was used to determine the IC50 of the test compound, indicating its potential as an OAT3 substrate.

In Vivo Pharmacokinetic Studies

- Principle: To determine the pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) of the compound in preclinical species.
- Protocol Summary:
 - Male Wistar rats (or other species like beagle dogs or cynomolgus monkeys) were administered the compound via intravenous (IV) and oral (PO) routes.



- Blood samples were collected at predetermined time points post-dosing.
- Plasma was isolated, and the concentration of the parent drug was quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- Pharmacokinetic parameters were calculated using non-compartmental analysis software.

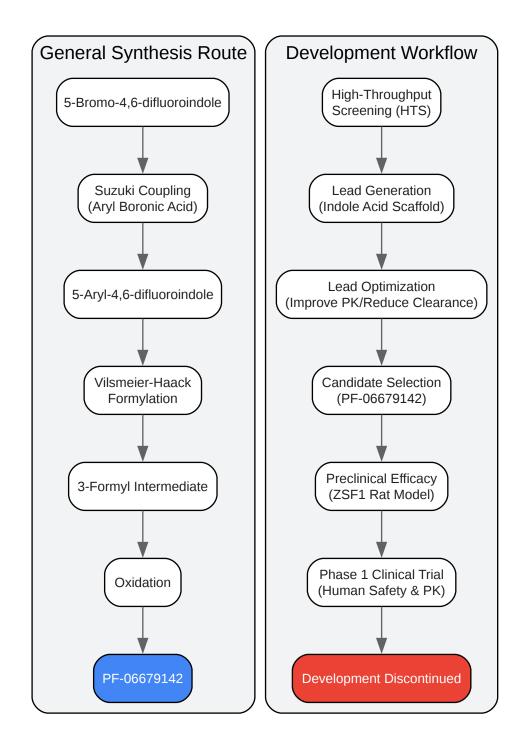
ZSF1 Rat Model of Diabetic Nephropathy

- Principle: To evaluate the long-term efficacy of the AMPK activator in a genetically obese and diabetic rat model that develops kidney disease resembling human diabetic nephropathy.
- Protocol Summary:
 - Male obese ZSF1 rats were used. Dosing began at an age when proteinuria is established (e.g., 14-20 weeks).
 - Animals were dosed daily via oral gavage with vehicle, a positive control (e.g., ramipril), or the test compound for a chronic period (e.g., 8-12 weeks).
 - Urine was collected periodically (e.g., every 2-4 weeks) for measurement of albumin and creatinine to assess proteinuria (Urine Albumin-to-Creatinine Ratio, UACR).
 - At the end of the study, blood and kidney tissues were collected for analysis of drug exposure, target engagement (pAMPK levels), and markers of kidney injury (gene expression, histology).

Synthesis Pathway and Development Workflow

The synthesis of the indole-3-carboxylic acid scaffold generally involves a Suzuki coupling to install the 5-aryl group onto a halogenated indole core, followed by introduction of the 3-carboxy group.





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Caption: Generalized synthesis and development workflow for **PF-06679142**.

Clinical Development and Conclusion



The predecessor to **PF-06679142**, PF-06409577, was advanced to Phase 1 clinical trials (NCT02286882) to assess its safety, tolerability, and pharmacokinetics in healthy adult subjects.[5] However, public records indicate that this trial was terminated, and the compound's development was discontinued.[4] While one publication noted that **PF-06679142** (referred to as indole 3) was selected for advancement to first-in-human trials, no public clinical trial records for this specific compound are available.[4] It is likely that development was halted during preclinical toxicology or for strategic reasons following the discontinuation of its predecessor.

In conclusion, **PF-06679142** represents a successful outcome of a rational drug design campaign to generate a potent, selective, and orally bioavailable AMPK activator with an improved pharmacokinetic profile. The strategy of modifying the indole core to a 4,6-difluoroindole effectively mitigated the clearance liabilities of earlier compounds. Preclinical data strongly supported its potential as a novel, non-glycemic-lowering therapeutic for diabetic nephropathy. Despite its promising preclinical profile, the compound did not progress significantly into clinical development, a fate shared by its predecessor, highlighting the challenges of translating preclinical success into clinical reality. The insights gained from this program, however, remain valuable for the future design of AMPK activators.

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